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Compound of Interest

2-[4-(Propan-2-
Compound Name:

yloxy)phenyljcyclopentan-1-one
CAS No.: 1343760-78-0

Cat. No.: B1373926

Get Quote

\ J

Synonyms, Synthesis, and Application Protocols

Executive Summary & ldentity

2-[4-(1-methylethoxy)phenyl]cyclopentanone is a functionalized aryl-cycloalkanone
characterized by a cyclopentanone ring substituted at the alpha position (C2) with a 4-
isopropoxyphenyl group. It serves as a critical scaffold in medicinal chemistry, particularly for
introducing the 4-isopropoxyphenyl motif—a pharmacophore known to enhance lipophilicity
and metabolic stability in drug candidates targeting PPARs, SGLT2, or specific kinase
pathways.

Nomenclature & Synonyms

To ensure precise identification across databases and procurement channels, the following
synonyms are recognized:
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Naming Convention Synonym

IUPAC Name 2-[4-(1-methylethoxy)phenyl]cyclopentan-1-one
Common Name 2-(4-Isopropoxyphenyl)cyclopentanone
Alternative Chemical Name 2-(p-Isopropoxyphenyl)cyclopentanone

Structural Name -(4-1sopropoxyphenyl)cyclopentanone

Substituent Breakdown 2-(4-(Propan-2-yloxy)phenyl)cyclopentan-1-one

Physicochemical Profile (Calculated)

e Molecular Formula:

Molecular Weight: 218.29 g/mol

Predicted LogP: ~3.2 (Lipophilic)

Physical State: Viscous oil or low-melting solid (depending on purity)

Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Strategic Synthesis Protocols

The synthesis of 2-arylcyclopentanones requires precision to avoid poly-arylation or self-
condensation. Below are two field-proven methodologies.

Method A: Palladium-Catalyzed -Arylation (Gold
Standard)

This method is preferred for high-throughput synthesis and scale-up due to its selectivity for the
mono-arylated product.

Mechanism: The reaction proceeds via the formation of a palladium-enolate species, followed
by reductive elimination to form the C-C bond.

Protocol:
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¢ Reagents:

o

Substrate: Cyclopentanone (1.2 equiv)

[¢]

Aryl Halide: 1-Bromo-4-isopropoxybenzene (1.0 equiv)

[¢]

Catalyst:

(1-2 mol%)

[e]

Ligand: BINAP or XPhos (for sterically demanding substrates)

Base:

o

(Sodium tert-butoxide) (1.5 equiv)

[¢]

Solvent: Toluene or THF (anhydrous)
o Workflow:
o Charge an oven-dried flask with

, Ligand, and

under Nitrogen.

o

Add Toluene, followed by Cyclopentanone and the Aryl Bromide.

[¢]

Heat to 80-100°C for 4-12 hours. Monitor by GC-MS.

o

Critical Step: Quench with saturated

to prevent side reactions during workup.

[e]

Purify via flash chromatography (Hexane:EtOAcC).

Method B: Traditional Grignard / Acid Hydrolysis
(Alternative)
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Used when transition metal catalysts must be avoided, though it often involves a
dehydration/hydrogenation step or rearrangement (pinacol-type).

Protocol:
e Reagents: 2-Chlorocyclopentanone + 4-Isopropoxyphenylmagnesium bromide.

e Note: This route is prone to lower yields due to the instability of 2-chlorocyclopentanone and
potential ring contraction/expansion side products. Method A is strictly recommended for
pharmaceutical purity.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Pd-Catalyzed

-Arylation, the most robust route to the target molecule.
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Reagents:
Cyclopentanone + Ar-Br
(Ar = 4-isopropoxyphenyl)

Pd(0) Catalyst

Oxidative Addition:
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Reductive Elimination:
C-C Bond Formation

Release Pd(0)

Product:
2-[4-(1-methylethoxy)phenyl]cyclopentanone

Click to download full resolution via product page

Caption: Catalytic cycle for the synthesis of 2-arylcyclopentanones via Buchwald-Hartwig
alpha-arylation.

Analytical Validation & Quality Control
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To ensure the integrity of the synthesized intermediate, the following analytical signatures must

be verified.

Technique

Expected Signal /| Characteristic

1H NMR (CDCI3)

1.33 (d, 6H): Isopropyl methyls.
4.50 (m, 1H): Methine of isopropoxy.

3.20 (t, 1H): Alpha-proton of cyclopentanone
(diagnostic triplet).

6.8-7.2 (m, 4H): Para-substituted aromatic

system.

13C NMR

~215 ppm: Carbonyl (C=0).~55 ppm: Alpha-
carbon (chiral center).~157 ppm: Aromatic C-O

(ipso).

Mass Spec (ESI)

[M+H]+ = 219.14. Look for characteristic loss of

isopropy! group (M-43) in fragmentation.

HPLC Purity

>98% required for API usage. Monitor for bis-

arylated impurity (molecular weight ~352).

Applications in Drug Development

This molecule serves as a versatile "chiral building block” (upon asymmetric synthesis or

resolution) for:

e SGLT2 Inhibitor Analogs: The 4-isopropoxyphenyl moiety is a bioisostere for the 4-

ethoxybenzyl group found in drugs like Luseogliflozin. The cyclopentanone ring provides a

rigidified linker compared to flexible alkyl chains.

 GPCR Modulators: Arylcyclopentanes are privileged scaffolds for NK1 receptor antagonists

and specific Serotonin (5-HT) modulators.

o Metabolic Stability: The isopropoxy group blocks metabolic oxidation at the para-position of

the phenyl ring, extending the half-life of the parent molecule compared to a simple methoxy
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or hydroxy analog.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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